molecular formula C13H12BrN B2400228 4-bromo-N-methyl-N-phenylaniline CAS No. 336190-16-0

4-bromo-N-methyl-N-phenylaniline

Cat. No.: B2400228
CAS No.: 336190-16-0
M. Wt: 262.15
InChI Key: MKKXGDGGJNGLQP-UHFFFAOYSA-N
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Description

4-bromo-N-methyl-N-phenylaniline is an organic compound with the molecular formula C13H12BrN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a methyl group and a phenyl group, and one of the hydrogen atoms on the benzene ring is replaced by a bromine atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-bromo-N-methyl-N-phenylaniline can be synthesized through several methods. One common method involves the N-alkylation of 4-bromoaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-methyl-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.

    Oxidation Products: Oxidized derivatives such as nitroso or nitro compounds.

    Reduction Products: Reduced derivatives like amines or hydrazines.

Scientific Research Applications

Synthetic Routes

Method Description
N-AlkylationReaction of 4-bromoaniline with methyl iodide under basic conditions.
Coupling ReactionsParticipates in Suzuki-Miyaura coupling to form biaryl compounds.
Oxidation and ReductionCan be oxidized or reduced to form various derivatives.

Organic Synthesis

4-Bromo-N-methyl-N-phenylaniline serves as a crucial building block for synthesizing more complex organic molecules. Its bromine atom allows for nucleophilic substitution reactions, enabling the introduction of various substituents.

Research suggests that this compound exhibits biological activity, particularly antimicrobial properties. It has shown potential in inhibiting bacterial growth and may possess antifungal effects, making it relevant in medicinal chemistry .

Medicinal Chemistry

This compound is being explored for its potential use in drug development. Its structural features allow it to interact effectively with biological targets, which could lead to the development of new therapeutic agents .

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial effects against common pathogens. The structure-activity relationship indicated that modifications to the phenyl ring could enhance efficacy.
  • Drug Development : In a series of experiments focusing on colorectal cancer, phenyl derivatives similar to this compound were synthesized and tested for their cytotoxicity against cancer cell lines. Some derivatives showed promising results, indicating potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of 4-bromo-N-methyl-N-phenylaniline involves its interaction with various molecular targets. The bromine atom and the phenyl group contribute to its reactivity and ability to form stable intermediates. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-methyl-N-phenylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a bromine atom and a methyl group on the nitrogen makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Biological Activity

4-Bromo-N-methyl-N-phenylaniline is a compound that has garnered attention in various fields of scientific research, particularly in organic synthesis and medicinal chemistry. Its unique structure, featuring a bromine atom and a methyl group on the nitrogen, allows it to participate in diverse chemical reactions and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.

This compound is characterized by its molecular formula C13H12BrNC_{13}H_{12}BrN and a molecular weight of 270.15 g/mol. The compound can be synthesized through various methods, including nucleophilic substitution reactions where the bromine atom can be replaced by other substituents. It also participates in oxidation and reduction reactions, forming different derivatives that may exhibit varying biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The bromine atom enhances its reactivity, allowing it to form stable intermediates with enzymes and receptors. This interaction can lead to modulation of enzymatic activity or inhibition of cellular processes, which is crucial in therapeutic applications .

Biological Activities

Research has identified several potential biological activities associated with this compound:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, a related compound demonstrated significant reduction in colony formation ability in hepatoma cells when treated with concentrations as low as 1 µM .
  • Antimicrobial Properties : The compound has been explored for its antimicrobial effects, with some derivatives showing efficacy against various bacterial strains.
  • Pharmacological Applications : It is being investigated as a potential pharmacophore in drug development due to its structural characteristics that may enhance binding affinity to biological targets .

Case Studies

  • Hepatoma Cell Migration Inhibition : A study evaluated the effects of a derivative of this compound on hepatoma cell migration. Results indicated that treatment significantly inhibited cell migration in a dose-dependent manner, suggesting potential therapeutic applications in cancer treatment .
  • Synthesis and Yield Optimization : Research focused on optimizing the synthesis conditions for producing 1,3,4-oxadiazoles from this compound derivatives showed yields ranging from 64% to 89%. This indicates the compound's versatility as a building block in organic synthesis .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to similar compounds:

CompoundAnticancer ActivityAntimicrobial ActivitySynthesis Applications
This compoundYesYesHigh
4-Bromo-N,N-diphenylanilineModerateYesModerate
4-Bromo-N-methylbenzenamineLowModerateHigh

Properties

IUPAC Name

4-bromo-N-methyl-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN/c1-15(12-5-3-2-4-6-12)13-9-7-11(14)8-10-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKXGDGGJNGLQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336190-16-0
Record name 4-bromo-N-methyl-N-phenylaniline
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